molecular formula C9H9ClO2 B1583661 2-Chloroethyl benzoate CAS No. 939-55-9

2-Chloroethyl benzoate

Cat. No.: B1583661
CAS No.: 939-55-9
M. Wt: 184.62 g/mol
InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N
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Description

Contextualization within Organic Ester Chemistry

2-Chloroethyl benzoate (B1203000) is classified as an organic ester, specifically a benzoate ester of 2-chloroethanol (B45725). Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. The synthesis of 2-chloroethyl benzoate is a classic example of esterification. Common synthetic routes involve the reaction of a benzoic acid derivative with 2-chloroethanol. ontosight.ai

One established method is the esterification of benzoic acid with 2-chloroethanol, often facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid. ontosight.ai Another prevalent approach is the reaction between benzoyl chloride and 2-chloroethanol. rsc.org A study on the catalyzed benzoylation of ethylene (B1197577) oxide by benzoyl chloride in aprotic solvents found that at ethylene oxide concentrations above 1M, this compound is the only significant product. rsc.org The reaction is catalyzed by acids and bases; for instance, the hydrogen chloride-catalyzed reaction involves the rapid formation of 2-chloroethanol from ethylene oxide and HCl, followed by the slower acylation of the 2-chloroethanol by benzoyl chloride. rsc.org Alternative synthetic strategies have also been explored, such as the reaction of 2-chloroethyl methyl carbonate with benzoyl chloride in the presence of a catalyst like tetra-n-butylphosphonium bromide. prepchem.com

Significance in Specialized Synthetic Transformations and Mechanistic Investigations

The significance of this compound in advanced research stems from its dual reactivity. The presence of a chlorine atom on the ethyl group makes it a reactive site for nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of various functional groups by replacing the chlorine atom, making it a valuable building block for more intricate molecules. ontosight.ai For example, it can react with amines or alcohols in nucleophilic substitution reactions. smolecule.com This property is exploited in the synthesis of pharmaceutical intermediates and other specialty chemicals. ontosight.aibiosynth.com

Beyond its role as a synthetic precursor, this compound is a subject of mechanistic investigations. The chloroethyl group can act as a leaving group in SN2 reactions, and the reactivity can be influenced by substituents on the benzoate ring. The ester linkage itself is also reactive and can undergo hydrolysis in the presence of water to yield benzoic acid and 2-chloroethanol. smolecule.com Kinetic studies of its synthesis, such as the catalyzed benzoylation of ethylene oxide, provide insights into reaction mechanisms, orders, and the effects of catalysts. rsc.org For example, the tetraethylammonium (B1195904) chloride-catalyzed synthesis from ethylene oxide and benzoyl chloride proceeds via a mechanism where a polar complex forms between the ethylene oxide and the catalyst, which then attacks the benzoyl chloride in the rate-determining step. rsc.org

Overview of Research Trajectories for Halogenated Organic Compounds and Their Esters

Halogenated organic compounds, including esters like this compound, are a major focus of chemical research due to their unique properties and wide-ranging applications. Their chemical behavior is often dictated by the nature of the halogen atom and its position within the molecule. core.ac.uk Research in this area is diverse, spanning synthetic methodology, medicinal chemistry, and environmental science.

In synthetic chemistry, a key research trajectory is the development of novel methods for creating carbon-halogen bonds, such as metal-free decarboxylative halogenation techniques that can be used to produce polyhalogenated compounds. acs.org In medicinal chemistry, the reactive nature of the chloroethyl group is of particular interest. This moiety can act as an alkylating agent, a property that has been explored in the design of potential antineoplastic agents. tubitak.gov.tr For instance, derivatives of [(2-chloroethyl)ureido] benzoic acid esters have been synthesized and investigated for their anti-cancer properties. tubitak.gov.tr

The environmental persistence and potential for bioaccumulation of many halogenated organic compounds mean that their fate and effects in the environment are an active area of study. researchgate.net Research trends include monitoring the levels of persistent organic pollutants (POPs) and their replacements, such as certain organophosphate esters, in various ecosystems. nih.gov Comprehensive studies analyze the spatial distribution and bioaccumulation of these compounds, indicating specific local emission sources and highlighting the need for continued monitoring. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies are employed to predict the toxicity of halogenated esters and acids, helping to fill data gaps for environmental risk assessment. core.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl benzoate
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InChI

InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANPPGQUFDXLAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30239866
Record name Ethanol, 2-chloro-, benzoate
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Molecular Weight

184.62 g/mol
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CAS No.

939-55-9
Record name Ethanol, 2-chloro-, 1-benzoate
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Record name 2-Chloroethylbenzoate
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Record name 939-55-9
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Record name Ethanol, 2-chloro-, benzoate
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Record name 2-CHLOROETHYLBENZOATE
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Synthetic Methodologies and Mechanistic Investigations of 2 Chloroethyl Benzoate

Direct Synthetic Pathways

The direct synthesis of 2-Chloroethyl benzoate (B1203000) from benzoyl chloride and ethylene (B1197577) oxide is a key industrial method. The reaction involves the ring-opening of the epoxide by the acyl chloride. This process can be catalyzed by both acids and bases to improve reaction rates and yields. rsc.org In a typical procedure, the reaction is conducted in aprotic solvents at elevated temperatures, such as 70°C. rsc.org Under these conditions, especially with ethylene oxide concentrations around 1M or higher, 2-chloroethyl benzoate is the primary product formed. rsc.org

The uncatalyzed reaction between benzoyl chloride and ethylene oxide proceeds slowly. rsc.org Therefore, catalysts are employed to facilitate the reaction. Both acid and base catalysis have been shown to be effective. rsc.org

The benzoylation of ethylene oxide can be effectively catalyzed by acids, such as hydrogen chloride (HCl). rsc.org Mechanistic studies reveal a two-step process. The first step is a rapid, non-rate-determining reaction between hydrogen chloride and an excess of ethylene oxide to produce 2-chloroethanol (B45725). rsc.orgwikipedia.orggoogle.com This halohydrin formation is a well-documented reaction of epoxides with hydrogen halides. researchgate.netrsc.org

Bases, including tertiary amines like pyridine (B92270) and quaternary ammonium (B1175870) salts such as tetraethylammonium (B1195904) chloride, also catalyze the formation of this compound from ethylene oxide and benzoyl chloride. rsc.org The mechanisms for base-catalyzed systems differ from their acid-catalyzed counterparts.

For catalysis by nucleophilic amines like pyridine, the proposed pathway involves the initial reaction of the catalyst with benzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. chemtube3d.comsemanticscholar.orgnih.gov This intermediate is a much stronger acylating agent than benzoyl chloride itself. The strained ethylene oxide ring then undergoes nucleophilic attack by the chloride ion (present as a counter-ion or impurity), leading to a charged intermediate that subsequently reacts with the acylpyridinium salt, or the epoxide itself attacks the acylpyridinium salt followed by ring-opening by the chloride ion, to yield the final ester product and regenerate the pyridine catalyst. researchgate.netacs.org

In the case of tetraethylammonium chloride, a different base-catalyzed pathway is proposed. This mechanism involves a rapid initial association between the ethylene oxide and the ammonium salt, forming a polar complex. rsc.org This complex formation enhances the nucleophilicity of the epoxide oxygen or the chloride ion. The rate-determining step is the subsequent attack of this polar complex on the benzoyl chloride, leading to the formation of this compound. rsc.org

The choice of catalyst significantly influences the reaction mechanism and kinetics.

Tetraethylammonium Chloride : This quaternary ammonium salt acts as a catalyst by forming a polar complex with ethylene oxide in a fast pre-equilibrium step. rsc.org This initial association activates the reactants, and the slow step is the subsequent reaction of this complex with benzoyl chloride. The reaction is zero order with respect to ethylene oxide, indicating that the epoxide is involved in a rapid, non-rate-limiting step. rsc.org

Pyridine : As a nucleophilic catalyst, pyridine accelerates the reaction by forming a highly reactive N-benzoylpyridinium chloride intermediate. chemtube3d.comsemanticscholar.org This mechanism is common in acylation reactions and significantly enhances the rate compared to the uncatalyzed process. The efficiency of catalysts like pyridine and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), is well-established in acyl-transfer reactions. thieme-connect.de

Kinetic studies are crucial for understanding the reaction mechanism by identifying the rate-determining steps and the roles of each reactant and catalyst.

Detailed kinetic investigations into the catalyzed benzoylation of ethylene oxide have been conducted, particularly for reactions catalyzed by hydrogen chloride and tetraethylammonium chloride in aprotic solvents. rsc.org

For the hydrogen chloride-catalyzed reaction , the process is found to be zero order with respect to ethylene oxide. This confirms that the ring-opening of the epoxide is not the rate-limiting step. The reaction is first order in both the catalyst (hydrogen chloride) and benzoyl chloride. rsc.org This leads to the following rate equation:

Rate = -d[Ethylene Oxide]/dt = k₂[HCl][Benzoyl Chloride]

A similar kinetic profile is observed for the tetraethylammonium chloride-catalyzed reaction . It is also zero order in ethylene oxide, suggesting its involvement in a fast initial step. The rate equation is analogous to that of the HCl-catalyzed system, being first order in both the catalyst and benzoyl chloride. rsc.org

Rate = -d[Ethylene Oxide]/dt = k₂[Tetraethylammonium Chloride][Benzoyl Chloride]

These kinetic findings provide strong evidence for the proposed multi-step mechanisms, where the initial activation of ethylene oxide is rapid, and the rate-determining step involves the reaction of either an intermediate (2-chloroethanol) or a complex with benzoyl chloride. rsc.org

Reaction Kinetic Studies and Mechanistic Elucidation

Calculation of Activation Parameters (e.g., ΔS‡, Ea)

The determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is crucial for understanding the kinetic profile and mechanism of the synthesis of this compound. These parameters are derived from kinetic studies where the reaction rate is measured at various temperatures.

The activation energy (Ea) is typically calculated using the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T). By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a linear relationship is often observed, with the slope being equal to -Ea/R, where R is the universal gas constant. Overcoming this energy barrier is necessary for the reaction to proceed. vulcanchem.com For instance, in related esterification reactions, temperatures ranging from 60–100°C are often required to surmount these activation barriers. vulcanchem.com

Further mechanistic insights are provided by the Eyring equation, which is used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These thermodynamic parameters offer a more detailed picture of the transition state. The enthalpy of activation is related to the energy required to break and form bonds in reaching the transition state, while the entropy of activation reflects the degree of order or disorder in the transition state compared to the reactants. A negative ΔS‡, for example, suggests a more ordered transition state, which is common in bimolecular reactions where two reactant molecules combine to form a single activated complex.

In a kinetic study on the hydrolysis of a related compound, ethyl benzoate, activation parameters were calculated to elucidate the solvent's effect on the transition state. ajrconline.org The free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*) were determined, showing how these values shift with changes in the solvent composition. ajrconline.org While specific data for this compound synthesis is not extensively published, the principles remain the same, and kinetic monitoring via techniques like GC-MS can be employed to quantify these parameters.

Table 1: Representative Activation Parameters for Esterification This table illustrates typical activation parameters for the base-catalyzed hydrolysis of ethyl benzoate in a water-methanol medium, demonstrating the type of data obtained from kinetic studies. ajrconline.org

% Methanol (v/v)ΔH* (kJ/mol)-ΔS* (J/K/mol)ΔG* (kJ/mol) at 303K
3065.52100.3295.91
4063.21108.9796.22
5061.34116.1296.53
6059.45122.9596.67
7057.32130.4196.86

Data adapted from a study on ethyl benzoate hydrolysis to illustrate the concept. ajrconline.org

Postulated Intermediates and Transition States in Catalytic Cycles

The synthesis of this compound, particularly through the common route of esterification, proceeds via a series of postulated intermediates and transition states within a catalytic cycle. The most widely accepted mechanism for acid-catalyzed esterification is a nucleophilic acyl substitution.

In this mechanism, the catalytic cycle begins with the protonation of the carbonyl oxygen of the benzoic acid derivative by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-chloroethanol then acts as a nucleophile, attacking the activated carbonyl carbon. This nucleophilic attack leads to the formation of a high-energy, unstable tetrahedral intermediate . This intermediate is characterized by an sp³-hybridized carbon that was formerly the sp²-hybridized carbonyl carbon.

The reaction proceeds through a transition state to form this intermediate. The transition state is a transient molecular structure along the reaction coordinate with the highest potential energy. Following the formation of the tetrahedral intermediate, a proton transfer occurs, typically from the newly added hydroxyl group to one of the existing hydroxyls. This converts a hydroxyl group into a good leaving group (water). The subsequent collapse of the tetrahedral intermediate involves the reformation of the C=O double bond and the elimination of the water molecule, followed by deprotonation to regenerate the acid catalyst and yield the final product, this compound.

An alternative mechanism has been proposed for the synthesis of this compound from benzoyl chloride and 1,2-dichloroethane (B1671644) using cesium carbonate (Cs₂CO₃) as an oxygen source. acs.org This process is believed to proceed through an unusual radical reaction mechanism , which would involve different intermediates than the classical esterification pathway. acs.org

Catalytic Systems for this compound Production

The efficient synthesis of this compound relies heavily on the selection of an appropriate catalytic system. Both homogeneous and heterogeneous catalysts are employed to increase the reaction rate and improve selectivity, with a growing emphasis on developing sustainable and reusable heterogeneous systems.

Development and Application of Heterogeneous Catalysts (e.g., Sulfonated Carbon/Silica Precursors)

In recent years, significant research has focused on developing robust and eco-friendly heterogeneous catalysts for esterification reactions to replace traditional corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid. dergipark.org.trmdpi.com

A notable advancement in this area is the use of sulfonated carbon/silica composite materials derived from agricultural waste. These catalysts offer high stability and acidity, making them effective for ester synthesis.

Sulfonated Carbon/Silica from Rice Husk : Researchers have fabricated sulfonated carbon/silica (SO₃H-C/SiO₂) catalysts from rice husk through carbonization at different temperatures followed by sulfuric acid treatment. umk.edu.my These amorphous catalysts were tested in the reaction of benzoyl chloride with polysorbate 20 to produce this compound. The catalyst carbonized at 300°C (SO₃H-C/SiO₂-300°C) demonstrated the best performance, achieving a 96% conversion and a 9% yield of the target product. umk.edu.my

Sulfonated Carbon/Silica from Bamboo Leaves : Similarly, bamboo leaves have been utilized as a precursor to create a carbon/silica catalyst. umk.edu.my This material was used to catalyze the reaction between poly (ethylene glycol) 400 and benzoyl chloride to form this compound. The catalyst prepared at a carbonization temperature of 450°C (SO₃H-C/Sio₂-450) was found to be the most effective, resulting in a 93% conversion of the polymer and a 10% yield of this compound. umk.edu.my

Other heterogeneous catalysts have been explored for the esterification of benzoic acid with various alcohols, and their principles are applicable to this compound synthesis. These include:

Ion-exchange resins like Amberlyst-15. mdpi.comiiste.org

Layered metal benzoates of barium, calcium, and strontium. scielo.br

Solid acid catalysts such as Fe₂(SO₄)₃ and montmorillonite (B579905) KSF. researchgate.net

Table 2: Performance of Various Heterogeneous Catalysts in Benzoate Ester Synthesis

CatalystReactantsProductConversionYieldSource
SO₃H-C/SiO₂-300°CPolysorbate 20, Benzoyl chlorideThis compound96%9% umk.edu.my
SO₃H-C/SiO₂-450°CPoly (ethylene glycol) 400, Benzoyl chlorideThis compound93%10% umk.edu.my
Barium BenzoateBenzoic acid, MethanolMethyl benzoate>47%- scielo.br
Amberlyst-15Glycerol, Benzoic acidα-mono benzoate glycerol~70%~70% iiste.org
Fe₂(SO₄)₃Benzoic acid, 2-Ethylhexanol2-Ethylhexyl benzoateHigh- researchgate.net

Optimization of Reaction Conditions for Enhanced Conversion and Selectivity

Optimizing reaction conditions is critical for maximizing the conversion of reactants and the selectivity towards this compound, thereby minimizing byproduct formation and improving process efficiency. Key parameters that are typically adjusted include temperature, catalyst type and loading, and the molar ratio of reactants.

A detailed study on the synthesis of this compound from benzoyl chloride and 1,2-dichloroethane using cesium carbonate (Cs₂CO₃) highlights a systematic approach to optimization. acs.org The researchers investigated several variables to maximize the product yield:

Catalyst Base : Cesium carbonate (Cs₂CO₃) provided a 99% yield, proving significantly more effective than other inorganic carbonates like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and lithium carbonate (Li₂CO₃), which gave yields of 45%, <5%, and 0%, respectively. acs.org

Reaction Temperature : The reaction was tested at various temperatures, with 50°C being chosen as the optimum, balancing reaction rate and stability, achieving an 88% isolated yield under optimized conditions. acs.org

Stoichiometry : The amounts of the carbonate base and the 1,2-dichloroethane reactant were carefully adjusted. The highest yield was obtained using 0.7 equivalents of Cs₂CO₃ and 5 equivalents of 1,2-dichloroethane relative to benzoyl chloride. acs.org

Table 3: Optimization of Reaction Conditions for this compound Synthesis This interactive table is based on data from a study reacting benzoyl chloride (0.5 mmol) with 1,2-dichloroethane, catalyzed by a carbonate base and DMAP at 100°C for 24h, unless otherwise specified. acs.org

EntryBase (mmol)Temperature (°C)1,2-DCE (mL)Yield (%)
1Cs₂CO₃ (0.5)100299
2K₂CO₃ (0.5)100245
3Na₂CO₃ (0.5)1002<5
4Li₂CO₃ (0.5)10020
5Cs₂CO₃ (0.5)1000.2 (5 equiv)99
6Cs₂CO₃ (0.5)800.299
7Cs₂CO₃ (0.5)600.299
8Cs₂CO₃ (0.5)500.295
9Cs₂CO₃ (0.35)500.288 (isolated)

Data adapted from a study by an organic letters journal. acs.org

General optimization strategies for benzoic acid esterification also involve adjusting the alcohol-to-acid molar ratio. dergipark.org.trscielo.br Using an excess of one reactant, typically the less expensive one, can shift the reaction equilibrium to favor product formation. For industrial-scale production, continuous flow reactors may be used to optimize heat and mass transfer, further enhancing yield and product consistency.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry for Definitive Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also provides detailed structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of 2-Chloroethyl benzoate (B1203000) (molar mass approximately 184.62 g/mol ) provides a characteristic fragmentation pattern that is used for its structural confirmation. nist.gov The mass spectrum is a fingerprint of the molecule, revealing key structural moieties.

The molecular ion peak (M⁺•), corresponding to the intact molecule, is observable at a mass-to-charge ratio (m/z) of 184. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a characteristic isotopic cluster at m/z 184 and m/z 186.

The fragmentation of 2-Chloroethyl benzoate under EI conditions involves the cleavage of its ester and chloroethyl groups. The most prominent peak in the spectrum, the base peak, appears at m/z 105. This peak corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the ester's C-O bond. Another significant fragment is observed at m/z 77, which represents the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group (CO) from the benzoyl cation. The presence of the chloroethyl group is indicated by fragments such as [M-Cl]⁺ and those corresponding to the C₂H₄Cl⁺ moiety.

Table 1: Key Electron Ionization Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Significance
184/186 [C₉H₉ClO₂]⁺• Molecular Ion (M⁺•) peak with ³⁵Cl/³⁷Cl isotope pattern
105 [C₆H₅CO]⁺ Base Peak, Benzoyl cation

This table is generated based on data from the NIST Mass Spectrometry Data Center. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the benzoate ring and the aliphatic protons of the chloroethyl group. The spectrum confirms the presence and arrangement of these two key components of the molecule. chemicalbook.com

The aromatic region typically shows two multiplets between δ 7.4 and 8.1 ppm. The protons ortho to the carbonyl group are deshielded and appear further downfield (around δ 8.0-8.1 ppm) compared to the meta and para protons (around δ 7.4-7.6 ppm).

The aliphatic region is characterized by two triplets, each integrating to two protons. These signals arise from the two adjacent methylene (B1212753) (-CH₂-) groups of the chloroethyl moiety. The methylene group attached to the ester oxygen (-OCH₂-) appears as a triplet at approximately δ 4.5 ppm. The adjacent methylene group bonded to the chlorine atom (-CH₂Cl) is observed as a triplet at around δ 3.8 ppm. The triplet-triplet splitting pattern is a result of the coupling between the protons of these two neighboring methylene groups.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.05 Multiplet 2H Aromatic protons (ortho to C=O)
~7.50 Multiplet 3H Aromatic protons (meta and para to C=O)
~4.5 Triplet 2H -OCH₂-

This table is compiled from typical spectral data for this compound.

Chromatographic Methods for Purity Assessment in Research Materials

Chromatography is essential for separating components of a mixture, making it a primary method for determining the purity of chemical samples in a research setting.

Gas Chromatography (GC) is the standard method for assessing the purity of this compound. Commercial suppliers often guarantee a purity of 99.0% or higher, as determined by this technique. avantorsciences.comtcichemicals.comtcichemicals.com In GC analysis, a volatile sample is passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase.

For this compound, analysis is typically performed using a non-polar capillary column, such as one with a SE-30 stationary phase. nist.gov The compound's retention time under specific conditions (e.g., temperature ramp, carrier gas flow rate) is a characteristic identifier. The purity is quantified by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The NIST database includes Van Den Dool and Kratz retention index data for this compound on non-polar columns, which aids in its identification across different systems. nist.gov

Other Spectroscopic Techniques for Functional Group Analysis

In addition to MS and NMR, other spectroscopic methods are used to identify specific functional groups within the molecule, providing complementary evidence for its structure. Infrared (IR) spectroscopy is particularly useful for this purpose. chemicalbook.com The IR spectrum of this compound shows strong, characteristic absorption bands that confirm the presence of its key functional groups. A very prominent band appears around 1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. Another strong absorption, typically found around 1250-1270 cm⁻¹, corresponds to the C-O stretching vibration of the ester linkage. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of this compound, as it provides definitive evidence for the presence of its key functional groups. The infrared spectrum of a molecule is unique and serves as a molecular "fingerprint." The analysis of the absorption bands in the FTIR spectrum allows for the identification of the ester linkage, the aromatic benzene (B151609) ring, and the chloroalkyl group.

The FTIR spectrum for this compound has been recorded and is available in spectral databases. chemicalbook.com The interpretation of this spectrum relies on identifying characteristic vibrational frequencies associated with specific bonds within the molecule.

Key research findings from the analysis of this compound and structurally related aromatic esters include the identification of several distinct regions in the FTIR spectrum:

C=O Carbonyl Stretch: The most prominent and easily identifiable peak in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For aromatic esters like this compound, this band is typically strong and sharp, appearing in the region of 1720-1740 cm⁻¹. The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated esters.

C-O Ester Stretches: The ester group gives rise to two characteristic carbon-oxygen (C-O) stretching vibrations. These are crucial for confirming the ester functionality. The asymmetric C-O-C stretch, involving the (C=O)-O bond, typically appears as a strong band between 1250 cm⁻¹ and 1300 cm⁻¹. The symmetric O-C-C stretch, from the O-CH₂ part of the ethyl group, is found in the 1000-1150 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The methylene (-CH₂-) groups of the chloroethyl moiety show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine (C-Cl) bond has a characteristic stretching vibration that appears in the fingerprint region of the spectrum. For chloroalkanes, this band is typically found in the 600-800 cm⁻¹ range. Its precise location can provide information about the conformation of the ethyl group.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the vibrational frequencies of molecules. scholarsresearchlibrary.comresearchgate.net These computational methods help in the precise assignment of experimental FTIR bands to specific vibrational modes of the molecule. For instance, comparative studies on related molecules like ethyl m-chloro benzoate have utilized DFT calculations to interpret their vibrational spectra in detail. scholarsresearchlibrary.com

The table below summarizes the principal vibrational modes for this compound and their expected frequency ranges based on established spectroscopic data for its constituent functional groups.

Applications and Advanced Research Directions

Utilization as a Model Compound in Dechlorination Studies

2-Chloroethyl benzoate (B1203000) has been identified as a model compound in studies focused on dechlorination processes. For instance, in research aimed at purifying pyrolysis oil derived from waste plastics, 2-Chloroethyl benzoate is listed as one of the chlorinated hydrocarbons present. sylzyhg.com In these studies, a simulated oil containing compounds like this compound is used to test the efficacy of various dechlorination technologies, such as solvent extraction combined with catalytic dechlorination using nanocatalysts. sylzyhg.com The presence of both a chloro-aliphatic side chain and an aromatic benzoate group makes it a versatile model for studying the removal of different types of organic chlorine contaminants.

While specific studies detailing the chemisorption of this compound on silver and platinum are not widely available in public literature, the broader context of organochlorine compound interactions with noble metals provides a basis for its potential application in such research. The following sections discuss the principles and findings from related studies that would be applicable to this compound as a model compound.

Chemisorption is a process that involves the formation of a chemical bond between a surface and an adsorbate. This mechanism is highly relevant for the purification of mixtures containing organochlorine compounds, where the goal is to selectively remove the chlorinated species.

While extensive data on silver and platinum as primary adsorbents for this compound is limited, their catalytic properties in dechlorination reactions are well-documented. Platinum, in particular, is a known catalyst for the hydrodechlorination of chlorinated organic compounds. Studies on the electrolysis of chlorobenzene (B131634) have shown that it can be dechlorinated on platinum electrodes to produce benzene (B151609). researchgate.net This suggests a strong interaction between the chlorinated aromatic compound and the platinum surface, which is a prerequisite for chemisorption. Silver has also been investigated in the context of dechlorination. researchgate.net The efficacy of these metals would depend on factors such as surface area, temperature, and the presence of other chemical species.

The adsorption of benzoate species (the core of the this compound molecule, minus the chloroethyl group) has been studied on various metal surfaces, such as copper and nickel. researchgate.net These studies indicate that the benzoate molecule bonds to the metal surface through its carboxylate group. researchgate.net For this compound, the interaction with a metal surface like platinum or silver would likely involve two main sites: the benzoate group and the chlorine atom on the ethyl chain.

The adsorption mechanism can be complex, potentially involving:

Dissociative Adsorption: The C-Cl bond could break upon adsorption, with the chlorine atom and the organic radical binding to adjacent sites on the metal surface.

Associative Adsorption: The entire molecule could adsorb through interactions of the chlorine atom's lone pair electrons or the π-electrons of the benzene ring with the metal surface.

Research on the adsorption of halogens on metal surfaces indicates that the strength and nature of the surface bond are highly dependent on the specific metal and the halogen involved. semanticscholar.org

The regeneration of adsorbents is crucial for the economic viability of any purification process. For noble metal catalysts like platinum, which can become deactivated, regeneration processes are well-established, particularly in the context of catalytic reforming in the petroleum industry. mdpi.comgoogle.com These methods often involve high-temperature oxidation to burn off carbonaceous deposits, followed by an oxychlorination step to redisperse the metal particles. mdpi.comgoogle.com While these procedures are for catalyst regeneration, the principles could be adapted for regenerating a platinum-based adsorbent saturated with chlorinated compounds. The goal would be to remove the adsorbed species without damaging the adsorbent surface or significantly reducing its capacity for subsequent cycles.

The polarity of the carbon-chlorine (C-Cl) bond is expected to play a significant role in the adsorption process. The chlorine atom is more electronegative than the carbon atom, resulting in a partial negative charge on the chlorine and a partial positive charge on the carbon. This dipole moment can influence the interaction of the molecule with the adsorbent surface.

For a metallic surface like platinum or silver, which has a sea of mobile electrons, the polarized C-Cl bond can induce image charges in the metal, leading to an attractive electrostatic interaction. The efficiency of adsorption would be influenced by the orientation of the molecule relative to the surface. Furthermore, in corrosion inhibition studies, it has been noted that the interaction of chlorinated organic molecules with metal surfaces is facilitated by the molecule's structure and electrical properties, which dictate the strength of the adsorptive contact. researchgate.netnottingham.edu.cnnajah.edu Competitive adsorption can also occur, for instance, between chloride ions and the chlorinated organic molecule for active sites on the surface. nottingham.edu.cn

Chemisorption-Based Purification of Organochlorine Mixtures

Derivatization Strategies for Pharmacological Investigations

This compound serves as a useful precursor in the synthesis of molecules with potential pharmacological activity, primarily due to the reactivity of its chloroethyl group.

One of the most direct derivatization strategies involves the nucleophilic substitution of the chlorine atom. A notable example is the synthesis of benzoylcholine (B1199707), a well-known cholinergic agonist. smolecule.comnih.gov In this reaction, this compound is treated with trimethylamine. The amine nitrogen acts as a nucleophile, displacing the chloride ion to form the quaternary ammonium (B1175870) salt, benzoylcholine. orgsyn.org This synthesis provides a straightforward route to a pharmacologically active compound from this compound.

The general strategy for derivatization for pharmacological investigation can be outlined as follows:

Nucleophilic Substitution: The reactive chloroethyl group can readily undergo nucleophilic substitution reactions. Various nucleophiles, such as different amines or alcohols, can be used to replace the chlorine atom, leading to a diverse range of derivatives. smolecule.com

Formation of Benzoylcholine Analogs: By using amines other than trimethylamine, a variety of benzoylcholine analogs can be synthesized. These analogs can then be screened for their activity at cholinergic receptors, potentially leading to the discovery of new drugs with modified potency or selectivity.

Hydrolysis: Under aqueous conditions, this compound can be hydrolyzed to benzoic acid and 2-chloroethanol (B45725). smolecule.com While this is a degradation pathway, the resulting molecules could serve as starting materials for other synthetic routes.

The ability to convert this compound into compounds like benzoylcholine highlights its utility as a scaffold in medicinal chemistry and drug discovery. smolecule.com

Synthesis of Structurally Related Biologically Active Chloroethyl Benzoate Analogs

The synthesis of structurally related analogs of this compound is a significant area of research aimed at developing novel therapeutic agents. These synthetic efforts primarily focus on incorporating pharmacologically active moieties, such as alkylating groups and nitric oxide donors, into the basic chloroethyl benzoate scaffold.

Alkylating Agent Derivatives (e.g., Nitrogen Mustard Benzoate Esters)

Nitrogen mustards are a class of bifunctional alkylating agents known for their cytotoxic properties. The synthesis of nitrogen mustard benzoate esters involves the esterification of a benzoic acid derivative containing the N,N-bis(2-chloroethyl)amino group. For instance, the intermediate 4-[N,N-bis(2-chloroethyl) amino] benzoic acid can be prepared from p-aminobenzoic acid in a multi-step process. This intermediate is then catalytically esterified with various alcohols to yield the target nitrogen mustard benzoate esters. This synthetic approach allows for the introduction of different ester substituents to modulate the compound's physicochemical properties, such as lipophilicity, which can influence its biological activity. One study reported the synthesis of six new ester derivatives using this method. nih.gov

Another approach involves synthesizing a nitrogen mustard agent where the alkylating substituent, -OCH2CH2N(CH2CH2Cl)2, is attached to a carrier molecule like nicotinic acid through an ester linkage. nih.gov This strategy aims to create agents that can be targeted to specific tissues or have improved penetration across biological membranes. nih.gov The stability of these ester derivatives is a crucial consideration, as some have been found to be sensitive to moisture and can undergo rearrangement.

Carbamate (B1207046) and Urea-Based Chloroethyl Benzoate Derivatives (e.g., Ureido Benzoate Esters with Nitric Oxide Releasing Moieties)

The synthesis of carbamate and urea-based derivatives of chloroethyl benzoate introduces functionalities that can alter the biological activity and mechanism of action of the parent compound. A notable example is the synthesis of [(2-chloroethyl)ureido] benzoic acid esters that incorporate nitric oxide (NO) releasing moieties. The synthesis of these compounds can be achieved through a multi-step process. First, aminobenzoic acid derivatives are reacted with 2-chloroethyl isocyanate in a saturated potassium bicarbonate solution to form the corresponding ureido compounds. nih.gov Following this, the preparation of the final nitrooxyalkyl ureidobenzoate structures is performed via a standard esterification procedure. nih.gov

Molecular Mechanisms of Action for Derived Compounds

The biological activity of the synthesized chloroethyl benzoate analogs is intrinsically linked to their molecular mechanisms of action, which primarily involve interactions with cellular macromolecules like DNA and proteins, leading to the disruption of normal cellular processes.

DNA Interaction and Alkylation Pathways

A primary mechanism of action for nitrogen mustard and other chloroethyl derivatives is the alkylation of DNA. Nitrogen mustards are bifunctional alkylating agents that form highly reactive aziridinium (B1262131) ions through intramolecular cyclization. biointerfaceresearch.com This reactive intermediate can then alkylate nucleophilic sites on DNA bases, particularly the N7 position of guanine. biointerfaceresearch.com The presence of two chloroethyl groups allows for a second alkylation event, which can result in the formation of interstrand or intrastrand cross-links in the DNA. mdpi.com These cross-links are difficult for the cell to repair and can block DNA replication and transcription, ultimately leading to cell death. biointerfaceresearch.commdpi.com

Similarly, chloroethylnitrosoureas (CENUs) are another class of compounds that exert their cytotoxic effects through DNA alkylation. Upon decomposition, these compounds can generate a chloroethyldiazonium hydroxide (B78521) intermediate which can chloroethylate DNA. This can lead to the formation of various DNA adducts, including N7-(2-chloroethyl)guanine and O6-(2-chloroethyl)guanine. nih.govnih.gov The initial O6-chloroethylguanine adduct can then undergo an intramolecular rearrangement to form a 1,2-(diguan-7-yl)ethane cross-link, which is a highly cytotoxic lesion. nih.gov Studies have identified several DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea, including N7-(2-hydroxyethyl)guanine, N7-(2-chloroethyl)guanine, and 1,2-[diguan-7-yl]-ethane. nih.gov

Cellular Anti-proliferative Effects on Neoplastic Cell Lines

The DNA damaging effects of chloroethyl benzoate analogs translate into significant anti-proliferative activity against various cancer cell lines. The cytotoxicity of these compounds is often evaluated using in vitro assays that measure cell viability and proliferation.

For example, novel nitrogen mustard-based compounds have demonstrated potent cytotoxic effects. One such compound, T1089, an indole-3-carboxylic acid derivative bearing a nitrogen mustard moiety, showed significant cytotoxicity at concentrations between 15–50 μM, with an IC50 value of 33.4 ± 1.3 μM. mdpi.com In another study, dual-function agents that combine chloroethylating and methylating functionalities displayed superior cytotoxicity against tumor cells, including those with high levels of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov Compound 1 from this study was markedly more cytotoxic than the clinically active prodrug laromustine in both AGT-negative EMT6 mouse mammary carcinoma cells and high-AGT expressing DU145 human prostate carcinoma cells. nih.gov

The anti-proliferative activity of various other derivatives has also been reported across a range of cancer cell lines, as summarized in the table below.

Compound/Derivative ClassCell LineIC50 Value
Phthalazine derivative 10gMCF-7 (breast cancer)0.15 μM
Phthalazine derivative 11aMCF-7 (breast cancer)0.15 μM
Phthalazine derivative 10gHepG-2 (hepatocellular carcinoma)Not specified
Phthalazine derivative 11aHepG-2 (hepatocellular carcinoma)Not specified
Quinoxaline derivative 6eHepG2 (hepatocellular carcinoma)11.23 μM
Quinoxaline derivative 6eHCT-116 (colon carcinoma)10.12 μM
Quinoxaline derivative 6eMCF-7 (breast cancer)13.92 μM
Oridonin mustard 10bMCF-7 (breast cancer)0.68 μM
Oridonin mustard 10bBel-7402 (hepatocellular carcinoma)0.50 μM

This table presents a selection of anti-proliferative data for various heterocyclic compounds, some of which share structural motifs or mechanisms of action with potential chloroethyl benzoate analogs. nih.govnih.gov

In Vitro Cytotoxicity Profiling in Non-Target Cell Models

Assessing the cytotoxicity of novel compounds in non-target, or non-neoplastic, cell models is a critical step in evaluating their potential for selective anti-cancer activity. Such studies help to determine the therapeutic window of a compound.

The cytotoxicity of 2-chloroethyl ethyl sulphide (CEES), a surrogate for mustard gas, was evaluated in human epidermoid carcinoma cells (A-431). core.ac.uk This study also investigated the protective effects of various antioxidant compounds against CEES-induced toxicity. The results showed that certain organoselenium compounds, such as ebselen (B1671040) (EB-1) and its analogs, could rescue the cells from death in a concentration-dependent manner. core.ac.uk

Another study characterized the cytotoxic activity of the monofunctional alkylating agent 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride (chlorimidazine). The data indicated that this substance has a cell-cycle state-nonspecific cytotoxic effect. nih.gov The interaction of chlorimidazine with cellular DNA was investigated, and it was found that the compound did not induce DNA breaks, apurinic sites, or intercalation, suggesting a different mechanism of cytotoxicity compared to bifunctional alkylating agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

While specific and detailed structure-activity relationship (SAR) studies focusing exclusively on functionalized analogs of this compound are not extensively documented in publicly available research, general principles derived from studies on related benzoic acid derivatives and esters can provide insights into the potential impact of structural modifications on biological activity. These studies often explore how changes in the aromatic ring and the ester group can influence the compound's efficacy as, for example, antimicrobial or local anesthetic agents.

Key areas for modification in SAR studies of benzoate esters typically include:

Substituents on the Aromatic Ring: The nature, position, and number of substituents on the benzene ring can profoundly affect the electronic and lipophilic properties of the molecule. Electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, halo) can alter the compound's interaction with biological targets. For instance, in the context of local anesthetics, electron-donating groups in the ortho or para positions can enhance activity.

The Ester Linkage: The ester group itself is a critical component. Modifications that protect the ester from hydrolysis, such as the introduction of steric hindrance, can prolong the duration of action.

The Alkyl Chain: The length and branching of the alkyl chain in the ester can impact the compound's lipophilicity and its ability to fit into a biological target's binding site. The presence of the chlorine atom on the ethyl group of this compound is a key feature that could be varied in SAR studies.

A hypothetical SAR study on a series of this compound analogs might investigate the impact of these modifications on a specific biological activity, such as antimicrobial or cytotoxic effects. The findings could be summarized in a data table to delineate the relationship between chemical structure and biological potency.

Hypothetical Structure-Activity Relationship Data for this compound Analogs

The following interactive table represents hypothetical data from a study investigating the antimicrobial activity of functionalized this compound analogs. The data illustrates how different substituents on the benzene ring might influence the minimum inhibitory concentration (MIC) against a bacterial strain.

CompoundR Group (Substitution on Benzene Ring)Position of R GroupBiological Activity (MIC in µg/mL)
1-H (Unsubstituted)-128
2-NO2para64
3-NH2para32
4-OCH3para64
5-Clpara96
6-NH2ortho48

In this hypothetical example, the introduction of a para-amino group (Compound 3) leads to the highest potency (lowest MIC value), suggesting a favorable interaction with the biological target. Conversely, the unsubstituted analog (Compound 1) shows the least activity. Such data would be crucial in guiding the design of more effective analogs.

Environmental Behavior and Hazard Assessment in Academic Contexts

Environmental Persistence and Degradation Pathways

The persistence of 2-Chloroethyl benzoate (B1203000) in the environment is determined by its susceptibility to various degradation processes, both biotic and abiotic. The presence of a chlorine atom and an ester linkage in its structure influences its environmental behavior, making its degradation a subject of scientific interest.

Direct experimental data on the biodegradation of 2-Chloroethyl benzoate in environmental matrices such as soil and water are not extensively documented in publicly available literature. However, a theoretical assessment of its biodegradation potential can be constructed by examining the degradation of its constituent components: the 2-chloroethyl group and the benzoate moiety.

The primary biotic degradation pathway for this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond. This cleavage would yield 2-chloroethanol (B45725) and benzoic acid. Both of these resulting compounds have been the subject of biodegradation studies.

Degradation of 2-Chloroethanol: Microbial degradation of 2-chloroethanol has been observed in various bacterial strains, such as Pseudomonas putida. The degradation pathway typically proceeds through oxidation to 2-chloroacetaldehyde, followed by further oxidation to chloroacetic acid. The chloroacetic acid is then dehalogenated to produce glycolate, which can be readily assimilated into central metabolic pathways rug.nl. The enzymes involved in these steps, including alcohol dehydrogenases, aldehyde dehydrogenases, and dehalogenases, are inducible in the presence of the substrate rug.nl. Studies with Pseudomonas stutzeri under denitrifying conditions have suggested a similar degradation pathway to that observed in aerobic bacteria nih.gov.

Degradation of Benzoic Acid: Benzoic acid is a common intermediate in the microbial degradation of various aromatic compounds and its biodegradation is well-established under both aerobic and anaerobic conditions nih.govnih.gov.

Aerobic Degradation: In the presence of oxygen, bacteria employ dioxygenases to hydroxylate the aromatic ring, a key step in aerobic degradation pathways nih.gov. This leads to the formation of catechols, which are then subject to ring cleavage, ultimately leading to mineralization researchgate.net.

Anaerobic Degradation: Under anaerobic conditions, the degradation of benzoic acid follows a different route. It is typically activated to benzoyl-CoA, which then undergoes dearomatization and ring cleavage through a series of reduction and hydrolytic reactions nih.govnih.gov. Some bacteria are capable of degrading benzoate both aerobically and anaerobically, indicating metabolic versatility nih.gov.

StepProcessReactantKey IntermediatesFinal ProductsEnvironmental Conditions
1Ester HydrolysisThis compound2-Chloroethanol, Benzoic acid-Aerobic/Anaerobic
2aOxidation & Dehalogenation2-Chloroethanol2-Chloroacetaldehyde, Chloroacetic acid, GlycolateCO2, H2O, Cl-Aerobic
2bAromatic Ring CleavageBenzoic acidCatechol (aerobic), Benzoyl-CoA (anaerobic)CO2, H2OAerobic/Anaerobic

Experimental studies on compounds with similar structures, such as other benzoate esters, indicate that the rate of biodegradation can be influenced by factors like pH, temperature, and the presence of other carbon and nitrogen sources nih.gov. For instance, the biodegradation of benzyl (B1604629) benzoate by Pseudomonas desmolyticum was found to be optimal at a pH of 7.0 and a temperature of 30°C nih.gov.

Methodologies for Environmental Hazard Characterization

The characterization of environmental hazards posed by chemical substances like this compound involves a structured assessment of their potential to cause harm to ecosystems. This assessment is typically conducted within established risk assessment frameworks.

Risk assessment frameworks for industrial chemicals, including halogenated organic esters, generally follow a tiered approach that evaluates persistence, bioaccumulation, and toxicity (PBT).

Toxicity (T): The toxicity assessment evaluates the potential of the substance to cause adverse effects in aquatic and terrestrial organisms. For halogenated organic compounds, toxicity can be a significant concern nih.gov. The toxicity of this compound would need to be determined through standardized ecotoxicological tests on representative organisms (e.g., algae, daphnids, and fish). Quantitative Structure-Activity Relationship (QSAR) models can also be employed as a screening tool to predict the toxicity of halogenated hydrocarbons based on their molecular structure nih.gov. These models can help in prioritizing chemicals for further testing.

The following table outlines the key parameters considered in a typical environmental risk assessment framework for a substance like this compound.

Assessment ComponentKey ParametersMethodologiesRelevance to this compound
Persistence Half-life (t1/2) in water, soil, sedimentBiodegradation screening tests (e.g., OECD guidelines), Simulation studiesThe rate of ester hydrolysis and subsequent degradation of 2-chloroethanol and benzoic acid will determine its persistence. The chlorine atom may increase its environmental half-life.
Bioaccumulation Bioconcentration Factor (BCF), Octanol-Water Partition Coefficient (Kow)Experimental BCF studies, QSAR modeling based on KowThe combination of aromatic and chlorinated aliphatic moieties suggests a potential for bioaccumulation that needs to be experimentally verified or reliably estimated.
Toxicity EC50/LC50 values for aquatic organisms (algae, invertebrates, fish), No-Observed-Effect-Concentration (NOEC)Standard ecotoxicity tests (e.g., OECD guidelines), QSAR models for predicting toxicity of halogenated compoundsThe presence of the chloroethyl group and the aromatic ring may contribute to its toxicity profile. The degradation products, 2-chloroethanol and benzoic acid, also have their own toxicological profiles that need to be considered.

In the absence of specific experimental data for this compound, a weight-of-evidence approach is often employed in risk assessment. This involves integrating information from structurally similar chemicals, QSAR predictions, and an understanding of the fundamental chemical and biological processes that govern its environmental fate and effects. Case studies of other industrial esters, such as phthalates, have demonstrated the importance of considering environmental concentrations and the potential for adverse effects on sensitive aquatic organisms researchgate.netmdpi.com.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloroethyl benzoate, and what catalytic conditions optimize yield?

this compound is synthesized via esterification of benzoic acid derivatives with 2-chloroethanol. Acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux are commonly employed . For example, reacting phthalic anhydride with 2-chloroethanol yields structurally analogous esters, with yields >85% under optimized reflux conditions (24–48 hours, 80–100°C) . Purity is confirmed via NMR (e.g., characteristic δ 4.5–4.8 ppm for CH₂Cl groups) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Proton NMR identifies ester linkages (δ 4.2–4.8 ppm for OCH₂CH₂Cl) and aromatic protons (δ 7.4–8.1 ppm for benzoate). Carbon-13 NMR confirms carbonyl (δ 165–170 ppm) and chlorine-substituted carbons .
  • Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (m/z ~214 for C₉H₉ClO₂) and fragmentation patterns (loss of Cl or ester groups) .
  • IR : Strong C=O stretch (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Decomposition Risks : Heating above 150°C may release toxic gases (HCl, CO) .

Advanced Research Questions

Q. How can reaction discrepancies in this compound synthesis be resolved under varying catalytic conditions?

Yields may vary due to catalyst choice (Bronsted vs. Lewis acids) or solvent polarity. For example:

  • H₂SO₄ : Higher yields (85–90%) but requires neutralization .
  • p-TSA**: Lower acidity reduces side reactions (e.g., hydrolysis) but prolongs reaction time .
    Methodological validation via in situ FTIR or HPLC monitoring is recommended to track esterification progress and optimize conditions .

Q. What role does this compound play in synthesizing bioactive intermediates?

The chloroethyl group enables nucleophilic substitution, facilitating drug candidate synthesis. For example:

  • Anticancer Agents : Analogous chloroethyl esters are precursors for alkylating agents targeting DNA .
  • Antimicrobials : Ester derivatives exhibit activity against S. aureus (MIC ~8 µg/mL) via membrane disruption .
    Structure-activity studies require modifying substituents on the benzoate ring to enhance bioavailability .

Q. How do solvent polarity and temperature influence the stability of this compound?

  • Polar Solvents (e.g., DMSO) : Accelerate hydrolysis via nucleophilic attack on the ester carbonyl. Half-life decreases by 40% in DMSO vs. toluene .
  • Temperature : Storage at 4°C in anhydrous conditions (<0.1% H₂O) prevents degradation. Thermal stability studies (TGA/DSC) show decomposition onset at 160°C .

Q. What analytical strategies differentiate this compound from its structural analogs?

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves it from ethyl-2-chlorobenzoate (retention time difference: 2.3 vs. 3.1 minutes) .
  • X-ray Crystallography : Single-crystal analysis confirms planarity of the benzoate ring and bond angles (e.g., C-O-C ~117°) .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of this compound in nucleophilic substitutions?

Discrepancies arise from solvent/leaving group effects. For example:

  • In DMF : The benzoate group acts as a better leaving group than chloride, favoring SN2 pathways .
  • In THF : Steric hindrance reduces nucleophilic attack, requiring catalysts like KI .
    Kinetic studies (e.g., Hammett plots) and computational modeling (DFT) can clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.